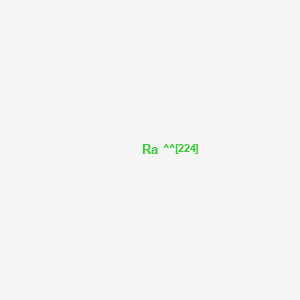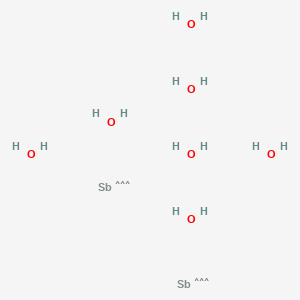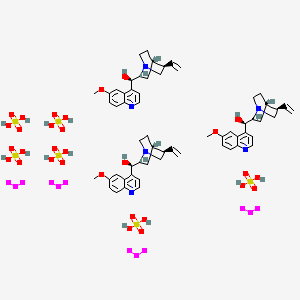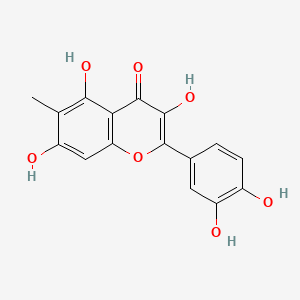
Pinoquercetin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pinoquercetin is a pentahydroxyflavone that is quercetin substituted by a methyl group at position 6. It has a role as a plant metabolite and a metabolite. It is a pentahydroxyflavone and a 7-hydroxyflavonol. It derives from a quercetin.
Aplicaciones Científicas De Investigación
Antinociceptive and Anti-inflammatory Effects
Pinoquercetin has been studied for its antinociceptive, anti-inflammatory, and antidiabetic effects. Research on Bryophyllum pinnatum, which contains flavonoids including this compound, shows significant antinociceptive effects against pain stimuli and inhibits acute inflammation in animal models (Ojewole, 2005).
Antibacterial and Antibiofilm Activities
The antibacterial and antibiofilm activities of this compound have been explored. For instance, quercetin, a compound related to this compound, exhibited the ability to inhibit bacterial growth and biofilm formation, suggesting its potential in treating bacterial infections (Barboza et al., 2016).
Muscle Injury Treatment
In a study involving Lychnophora pinaster, which contains quercetin, an application of gels containing quercetin showed significant decreases in muscle injury, demonstrating its potential in treating muscle inflammation (Abreu et al., 2013).
Antioxidant Activity
This compound's antioxidant activity is well-documented. For instance, Pilosocereus gounellei, containing quercetin, showed significant antioxidant potential, highlighting its medicinal applications (Maciel et al., 2015).
Antileishmanial Properties
Quercitrin, derived from Kalanchoe pinnata and related to this compound, has shown potent antileishmanial activity, indicating its potential as a treatment for this parasitic disease (Muzitano et al., 2006).
Oncotherapy Applications
This compound has also been explored for its application in oncology. Studies on quercetin indicate its anti-proliferative effect on cancer cell lines, suggesting its utility in cancer treatment (Nam et al., 2016).
Modification for Anticancer Agents
Research into modifying the quercetin scaffold, which is structurally related to this compound, aims to improve properties for clinical applications in cancer treatment (Massi et al., 2017).
General Pharmacological Activity
The broader pharmacological activity of quercetin, including its antioxidant, antibacterial, antiviral, and anti-inflammatory properties, has been extensively studied, providing insights into its potential medical applications (Yang et al., 2020).
Allergic Airway Disease Prevention
This compound's potential in preventing allergic airway disease has been demonstrated. Quercetin, in particular, decreased airway hyperresponsiveness and inflammation in an allergic airway disease model (Cruz et al., 2012).
Cardiovascular and Neuroprotective Benefits
Quercetin, closely related to this compound, has been identified as a bioactive compound imparting cardiovascular and neuroprotective benefits, emphasizing its therapeutic potential in these areas (Bhat & Bhat, 2021).
Oral Metabolism and Efficacy in Cutaneous Leishmaniasis
Quercetin glycosides, structurally similar to this compound, have shown efficacy against cutaneous leishmaniasis in an oral administration model, demonstrating their safety and therapeutic potential (Muzitano et al., 2009).
Propiedades
Número CAS |
491-49-6 |
|---|---|
Fórmula molecular |
C16H12O7 |
Peso molecular |
316.26 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methylchromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-6-9(18)5-11-12(13(6)20)14(21)15(22)16(23-11)7-2-3-8(17)10(19)4-7/h2-5,17-20,22H,1H3 |
Clave InChI |
DTFXGVGIKNSCQQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
SMILES canónico |
CC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



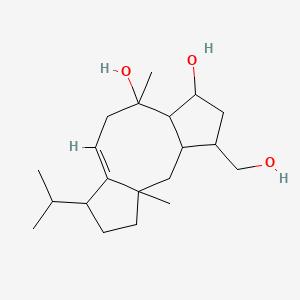

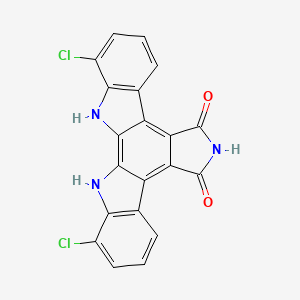
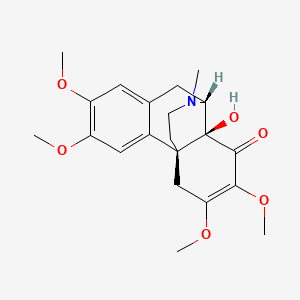
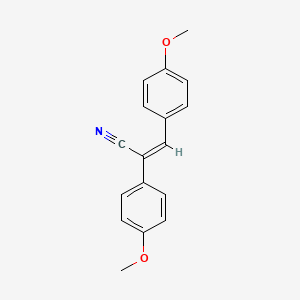
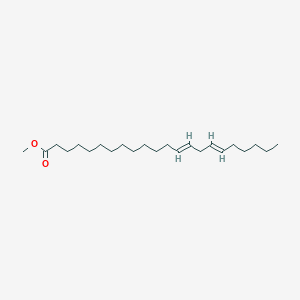
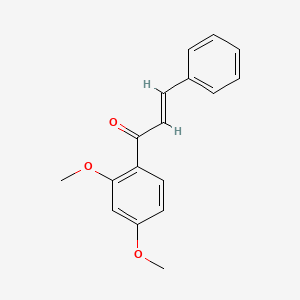
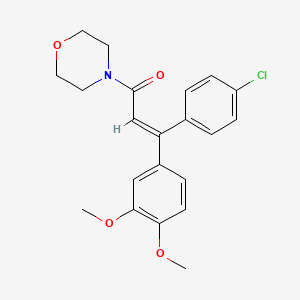
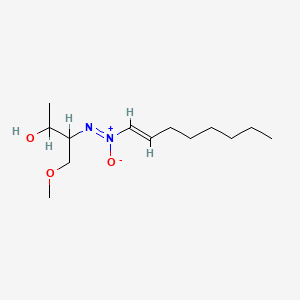
![(2E)-2-(1-{5-[(2-methylpropoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)](/img/structure/B1233498.png)
![1-(2-methoxy-2-methylpropanoyl)oxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233499.png)
